7-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide -

7-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide

Catalog Number: EVT-3914874
CAS Number:
Molecular Formula: C21H24N4O2
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471) []

Compound Description: SAR216471 is a potent and selective P2Y12 receptor antagonist. [] It demonstrated strong inhibition of adenosine diphosphate (ADP)-induced platelet aggregation in vitro and exhibited antiplatelet and antithrombotic effects in vivo. [] This compound advanced to preclinical development as a potential alternative to clopidogrel, a widely used antiplatelet medication. []

2. (2S,3R)-N-(2-((3-Pyridinyl)methyl)-1-azabicyclo[2.2.2]oct-3-yl)benzofuran-2-carboxamide [, ]

Compound Description: This compound is highlighted for its therapeutic potential in addressing disorders of the central nervous system (CNS), inflammation, pain, and neovascularization. [, ] Specific CNS disorders mentioned include Alzheimer's disease, mania, and attention deficit disorders. []

3. 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534) []

Compound Description: AP24534 is identified as a potent, orally active inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase. [] It demonstrates significant activity against both native BCR-ABL and the T315I gatekeeper mutant, a mutation associated with resistance to existing leukemia therapies. [] In preclinical studies, AP24534 showed promising results in inhibiting the proliferation of BCR-ABL-expressing cells and prolonging the survival of mice with BCR-ABL(T315I)-positive leukemia. []

4. 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305) []

Compound Description: AZD5305 functions as a potent and highly selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), exhibiting a specific mechanism of action known as PARP1-DNA trapping. [] This compound demonstrated significant efficacy in preclinical models of homologous recombination repair-deficient tumors, particularly those with BRCA mutations. [] Notably, AZD5305 displays high selectivity for PARP1 over other PARP family members, potentially mitigating the hematological toxicities observed with less selective PARP inhibitors. []

5. 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) []

Compound Description: K-604 is a potent and water-soluble inhibitor of acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT-1), an enzyme involved in cholesterol esterification. [] This compound displays significant selectivity for ACAT-1 over ACAT-2 and demonstrates excellent oral absorption in preclinical models. [] K-604's favorable pharmacological profile and safety data have led to its selection as a clinical candidate for treating diseases associated with ACAT-1 overexpression. []

6. (R)-N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxyphenyl)acetamide (AMG 487) []

Compound Description: AMG 487 is an orally bioavailable antagonist of the chemokine (C-X-C motif) receptor 3 (CXCR3). [] While demonstrating potency and selectivity for this target, AMG 487 exhibits dose- and time-dependent pharmacokinetics in humans. [] This pharmacokinetic behavior is attributed to the formation of an inhibitory metabolite that affects the clearance of AMG 487 through mechanism-based inhibition of cytochrome P450 3A (CYP3A). []

7. (2R)-N-[3-[2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) []

Compound Description: AZD4205 functions as a potent and selective inhibitor of Janus kinase 1 (JAK1), a tyrosine kinase involved in cytokine signaling pathways. [] Dysregulation of JAK/STAT pathways is implicated in various diseases, including cancer. [] AZD4205 demonstrated promising preclinical activity by enhancing the antitumor effects of osimertinib, an approved EGFR inhibitor, in non-small cell lung cancer models. []

8. 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]benzamide [, , , , , , ]

Compound Description: This compound acts as a potent inhibitor of platelet-derived growth factor receptor (PDGF) tyrosine kinases. [, ] It shows promise in treating various conditions, including hypertension, hypertension-induced diseases, and seminomas. [, , ] Research suggests its potential use in combination therapies with anti-hypertensive agents, aldosterone antagonists, aldosterone synthesis inhibitors, and/or angiotensin receptor blockers. [] Different salt forms of this compound, including tartrate, hydrochloride, citrate, and others, have been investigated for their pharmaceutical properties. [, ]

9. 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-(4-pyridin-3-ylpyrimidin-2-ylamino)benzamide [, ]

Compound Description: This compound exists in various crystalline forms, including a dihydrate form of its hydrochloride salt. [] These different forms might exhibit distinct physicochemical properties relevant to pharmaceutical development. [] Several salt forms, including hydrochloride, monophosphate, diphosphate, sulfate, methanesulfonate, ethanesulfonate, benzenesulfonate, and p-toluenesulfonate, have been explored, highlighting efforts to optimize its pharmaceutical properties. []

10. 5-Methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide []

Compound Description: This compound acts as a highly selective inhibitor of FLT3, a receptor tyrosine kinase primarily expressed in hematopoietic stem cells. [] It displays potent inhibitory activity against both wild-type FLT3 and the constitutively active mutant FLT3-ITD, which is implicated in acute myeloid leukemia (AML). [] Notably, it exhibits excellent selectivity profiles against a panel of 36 other protein kinases, including c-Kit and FMS, indicating a favorable therapeutic window. []

11. 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488) []

Compound Description: BIO-7488 is a potent, selective, and centrally penetrant inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). [] IRAK4 plays a crucial role in the innate immune system's signaling pathways, regulating the production of pro-inflammatory cytokines. [] By inhibiting IRAK4, BIO-7488 holds therapeutic potential for treating neuroinflammatory conditions, including ischemic stroke and traumatic brain injury, by disrupting the inflammatory cascade triggered by damage-associated molecular patterns. []

12. 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide []

Compound Description: This compound acts as a potent and orally bioavailable inhibitor of the glycine transporter 1 (GlyT1). [] GlyT1 is responsible for the reuptake of glycine, an inhibitory neurotransmitter, in the central nervous system. [] Inhibition of GlyT1 by this compound leads to increased extracellular glycine levels, offering therapeutic potential for treating neurological and psychiatric disorders characterized by glycine dysregulation. [] Notably, it possesses a favorable central nervous system multiparameter optimization (CNS MPO) score, indicating good drug-likeness properties for CNS penetration. []

13. (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205) []

Compound Description: CPI-1205 is a highly potent and selective inhibitor of enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the polycomb repressive complex 2 (PRC2). [] PRC2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of lysine 27 on histone H3, leading to gene silencing. [] Dysregulation of PRC2 activity, often through EZH2 overexpression or mutations, is implicated in various cancers, making EZH2 an attractive target for anticancer therapies. [] CPI-1205 demonstrated robust antitumor activity in preclinical models, particularly in a xenograft model of Karpas-422 lymphoma. [] Due to its promising preclinical profile, CPI-1205 advanced to phase I clinical trials for B-cell lymphomas. []

14. 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide []

Compound Description: This compound is a peripherally restricted antagonist of the cannabinoid receptor type 1 (CB1). [] Its restricted distribution to peripheral tissues stems from its physicochemical properties, particularly its high topological polar surface area (tPSA), which limits its ability to cross the blood-brain barrier. [] This peripherally restricted activity is advantageous in mitigating the central nervous system side effects, such as anxiety and depression, often associated with centrally acting CB1 antagonists. [] This compound demonstrated significant weight-loss efficacy in diet-induced obese mice, supporting its potential for treating obesity and related metabolic disorders. []

15. 1-(2,4-Dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528) []

Compound Description: JHU75528 is a high-affinity ligand for the cannabinoid receptor type 1 (CB1) in the brain. [] It exhibits a favorable combination of higher binding affinity and lower lipophilicity compared to Rimonabant (SR141716), a known CB1 antagonist, and AM281, a radioligand used in positron emission tomography (PET) imaging studies. [] These properties make JHU75528 a promising candidate for developing novel PET radioligands to study CB1 receptors in the brain. [] Its radiolabeled version, [11C]JHU75528, has been successfully synthesized and evaluated for its potential as a PET tracer. []

16. 1-(2-Bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575) []

Compound Description: Similar to JHU75528, JHU75575 is a high-affinity ligand for the CB1 receptor in the brain, exhibiting potential for developing PET radioligands. [] It shares a similar structure with JHU75528, with a bromine atom replacing a chlorine atom, leading to subtle differences in their physicochemical properties and binding affinities. [] Like JHU75528, a radiolabeled version, [11C]JHU75575, has been synthesized and evaluated for its potential as a PET tracer. []

17. N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) [, ]

Compound Description: SR141716A is a well-known potent and selective antagonist of the CB1 receptor. [, ] It exhibits inverse agonist activity, meaning it reduces the CB1 receptor's basal activity. [] Studies revealed that SR141716A interacts with a specific lysine residue (Lys3.28) in the CB1 receptor, which is crucial for its inverse agonism. [] The interaction with Lys3.28 contributes to SR141716A's higher affinity for the inactive state of the CB1 receptor. []

Properties

Product Name

7-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide

IUPAC Name

7-methyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C21H24N4O2/c1-15-5-3-6-16-13-18(27-19(15)16)21(26)23-14-17-7-4-8-22-20(17)25-11-9-24(2)10-12-25/h3-8,13H,9-12,14H2,1-2H3,(H,23,26)

InChI Key

RXJOUPHZGYYKOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(O2)C(=O)NCC3=C(N=CC=C3)N4CCN(CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.